molecular formula C21H40N2O4S B13725529 N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt

N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt

Cat. No.: B13725529
M. Wt: 416.6 g/mol
InChI Key: FUBHBRRJHGBLML-OEHCSORGSA-N
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Description

N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt is a complex organic compound with potential applications in various scientific fields. This compound is derived from L-cysteine, an amino acid, and features a unique structure that includes both acetyl and hydroxypropyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt typically involves multiple steps:

    Acetylation: L-cysteine undergoes acetylation to form N-acetyl-L-cysteine.

    Hydroxypropylation: The N-acetyl-L-cysteine is then reacted with a hydroxypropylating agent to introduce the hydroxypropyl group.

    Methylation: The hydroxypropylated compound is methylated to form the final product.

    Salt Formation: The final compound is then reacted with dicyclohexylamine to form the dicyclohexylammonium salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in cellular processes and as a biomarker for certain metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and metabolic pathways.

    Pathways: It may modulate pathways related to antioxidant defense, detoxification, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-S-(2-hydroxy-3-butenyl)cysteine: Similar structure but with a different hydroxyalkyl group.

    N-Acetyl-S-methylcysteine: Lacks the hydroxypropyl group, making it less complex.

Uniqueness

N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research.

Properties

Molecular Formula

C21H40N2O4S

Molecular Weight

416.6 g/mol

IUPAC Name

(2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoate;dicyclohexylazanium

InChI

InChI=1S/C12H23N.C9H17NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(3-4-11)15-5-8(9(13)14)10-7(2)12/h11-13H,1-10H2;6,8,11H,3-5H2,1-2H3,(H,10,12)(H,13,14)/t;6?,8-/m.0/s1

InChI Key

FUBHBRRJHGBLML-OEHCSORGSA-N

Isomeric SMILES

CC(CCO)SC[C@@H](C(=O)[O-])NC(=O)C.C1CCC(CC1)[NH2+]C2CCCCC2

Canonical SMILES

CC(CCO)SCC(C(=O)[O-])NC(=O)C.C1CCC(CC1)[NH2+]C2CCCCC2

Origin of Product

United States

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